molecular formula C15H19NO3 B13209326 1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one

1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13209326
M. Wt: 261.32 g/mol
InChI Key: MOEMQUIDGXOMMQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a methoxyphenyl group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with acetone and ammonium acetate under Mannich reaction conditions to form the intermediate 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate can then be further modified to introduce the propanoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced piperidinone derivatives.

    Substitution: Various substituted piperidinone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one is unique due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H19NO3/c1-3-14(17)13-5-4-10-16(15(13)18)11-6-8-12(19-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3

InChI Key

MOEMQUIDGXOMMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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